molecular formula C10H19O6PS2 B563032 Malathion-d6 CAS No. 1189877-72-2

Malathion-d6

Cat. No.: B563032
CAS No.: 1189877-72-2
M. Wt: 336.4 g/mol
InChI Key: JXSJBGJIGXNWCI-LIJFRPJRSA-N
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Mechanism of Action

Target of Action

Malathion-d6, like its parent compound malathion, primarily targets the enzyme acetylcholinesterase (AChE) in most eukaryotes . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is essential for transmitting signals in your nervous system .

Mode of Action

This compound acts as an irreversible inhibitor of AChE . By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter at nerve junctions. This results in continuous stimulation of the nerves, muscles, and glands, which can lead to symptoms of poisoning .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic system . The inhibition of AChE leads to an overstimulation of the cholinergic system due to the excess acetylcholine. This overstimulation can disrupt several biological processes, leading to a range of symptoms from nausea and tremors to respiratory failure in severe cases .

Pharmacokinetics

The pharmacokinetics of this compound, like malathion, involves absorption, distribution, metabolism, and excretion (ADME). Malathion can be absorbed through the skin, lungs, and gastrointestinal tract. Once absorbed, it is distributed throughout the body and metabolized primarily in the liver. The metabolites are then excreted in the urine . The rate of absorption, especially through the skin, can significantly impact the bioavailability and thus the toxicity of malathion .

Result of Action

The primary result of this compound action is the overstimulation of the nervous system due to the accumulation of acetylcholine. This overstimulation can lead to a range of symptoms, including muscle weakness, breathing difficulties, and in severe cases, seizures, and loss of consciousness . Chronic exposure can also lead to neurological damage .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other substances can affect the rate of absorption and thus the toxicity of malathion . Additionally, certain environmental conditions can affect the stability and efficacy of malathion. For instance, malathion is known to degrade under alkaline conditions, which can lead to a decrease in its insecticidal activity .

Biochemical Analysis

Biochemical Properties

Malathion-d6 interacts with acetylcholinesterase, an enzyme crucial for nerve function . It inhibits this enzyme, leading to an accumulation of acetylcholine, a neurotransmitter, which can cause respiratory limitation, cholinergic hyperstimulation, cell membrane rupture, and irreversible genetic damage .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It can cause DNA damage and facilitate apoptotic cell damage . It also affects cell function by influencing cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of acetylcholinesterase, leading to an excess of acetylcholine. This excess can disrupt normal cellular functions and lead to cell damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed to cause DNA damage in exposed organisms

Dosage Effects in Animal Models

This compound is toxic to rats at high doses (LD50 = 750 mg/kg) and teratogenic to zebrafish when used at concentrations ranging from 2 to 3 mg/L . The effects of this compound can vary with different dosages in animal models.

Metabolic Pathways

This compound is involved in the cholinergic pathway, where it inhibits the enzyme acetylcholinesterase, disrupting the normal metabolism of the neurotransmitter acetylcholine .

Subcellular Localization

Given its mechanism of action, it is likely to interact with acetylcholinesterase, which is found in nerve cells and red blood cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Malathion-d6 involves the incorporation of deuterium atoms into the malathion molecule. This can be achieved through the use of deuterated reagents in the synthesis process. One common method involves the reaction of diethyl maleate with deuterated methanol in the presence of a catalyst to form the deuterated intermediate. This intermediate is then reacted with O,O-dimethyl phosphorodithioate to produce this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity and isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Malathion-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Malathion-d6 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms allows for more accurate quantification and differentiation from non-deuterated compounds in mass spectrometry. This makes Malathion-d6 an invaluable tool in research involving the detection and analysis of malathion and its metabolites .

Properties

IUPAC Name

diethyl 2-[bis(trideuteriomethoxy)phosphinothioylsulfanyl]butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(18,13-3)14-4/h8H,5-7H2,1-4H3/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSJBGJIGXNWCI-LIJFRPJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OP(=S)(OC([2H])([2H])[2H])SC(CC(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19O6PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601339971
Record name Diethyl 2-({bis[(2H3)methyloxy]phosphorothioyl}sulfanyl)succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601339971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189877-72-2
Record name Diethyl 2-({bis[(2H3)methyloxy]phosphorothioyl}sulfanyl)succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601339971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: Why is Malathion-d6 synthesized and what advantages does it offer as an internal standard for analyzing pesticide residues in complex matrices like medicinal plants?

A1: this compound is a deuterated analog of the organophosphate pesticide Malathion. It is synthesized by substituting six hydrogen atoms with six deuterium atoms. This isotopic substitution allows for its distinct detection via mass spectrometry while maintaining very similar chemical properties to Malathion.

    Q2: How was this compound characterized in the study, and what insights did these analyses provide?

    A2: The researchers employed a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to characterize the synthesized this compound []:

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